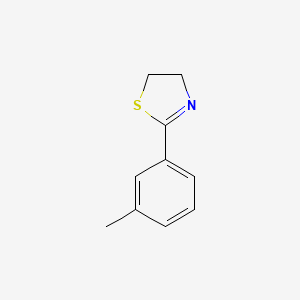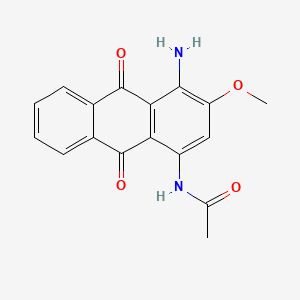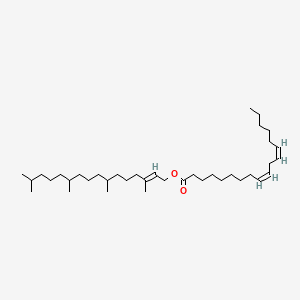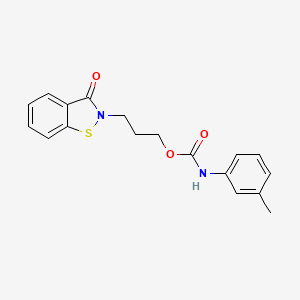
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(3-methylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(3-methylphenyl)carbamate is a complex organic compound that belongs to the class of carbamate esters
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(3-methylphenyl)carbamate typically involves the reaction of 3-(3-oxo-1,2-benzothiazol-2-yl)propanoic acid with N-(3-methylphenyl)carbamic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(3-methylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted carbamate derivatives.
Aplicaciones Científicas De Investigación
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(3-methylphenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(3-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anti-cancer activities. The pathways involved may include the inhibition of key enzymes in metabolic or signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1,3-benzothiazole-2-yl)-2(pyridine-3-yl)formohydrazido acetamide
- 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanenitrile
- 2-(2-oxo-3-pyridyl)benzothiazol-2-one
Uniqueness
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(3-methylphenyl)carbamate is unique due to its specific combination of a benzothiazole ring and a carbamate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic properties further distinguish it from similar compounds.
Propiedades
Número CAS |
199172-96-8 |
|---|---|
Fórmula molecular |
C18H18N2O3S |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(3-methylphenyl)carbamate |
InChI |
InChI=1S/C18H18N2O3S/c1-13-6-4-7-14(12-13)19-18(22)23-11-5-10-20-17(21)15-8-2-3-9-16(15)24-20/h2-4,6-9,12H,5,10-11H2,1H3,(H,19,22) |
Clave InChI |
USUFYWVSYYSQPY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)OCCCN2C(=O)C3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


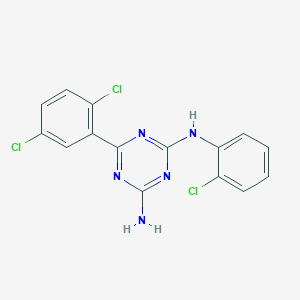
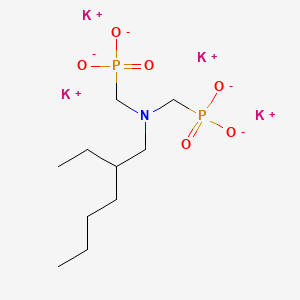

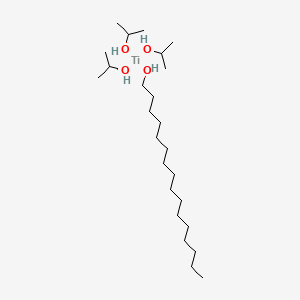
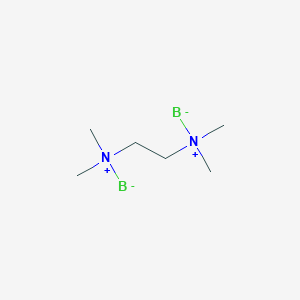
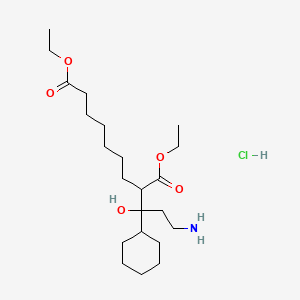
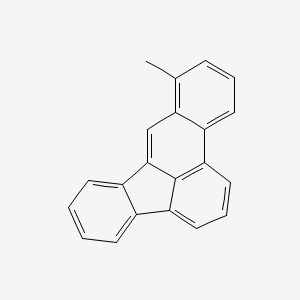
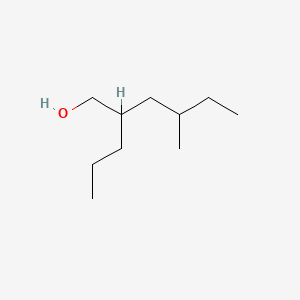
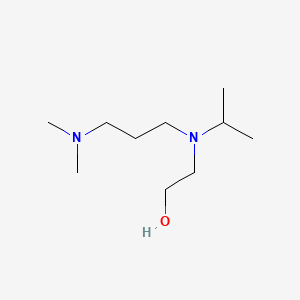
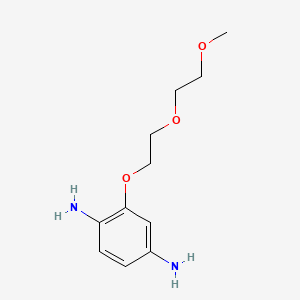
![(3,7,7-Trimethylbicyclo[4.1.0]hept-3-EN-2-YL)methyl acetate](/img/structure/B12684540.png)
